molecular formula C11H12O5 B12570391 2-[(Phenoxycarbonyl)oxy]ethyl acetate CAS No. 200873-58-1

2-[(Phenoxycarbonyl)oxy]ethyl acetate

Cat. No.: B12570391
CAS No.: 200873-58-1
M. Wt: 224.21 g/mol
InChI Key: GDTKZYCQFZSZGL-UHFFFAOYSA-N
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Description

2-[(Phenoxycarbonyl)oxy]ethyl acetate is an organic ester featuring a phenoxycarbonyloxy group (–O–C(=O)–O–C₆H₅) linked to an ethyl acetate backbone. These analogs often exhibit tunable reactivity due to their ester and aromatic moieties, enabling diverse functionalization and material properties .

Properties

CAS No.

200873-58-1

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-phenoxycarbonyloxyethyl acetate

InChI

InChI=1S/C11H12O5/c1-9(12)14-7-8-15-11(13)16-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

GDTKZYCQFZSZGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC(=O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation of Ethyl {[(Phenoxy)carbonyl]oxy}acetate Intermediate

This intermediate is central to the synthesis of 2-[(Phenoxycarbonyl)oxy]ethyl acetate and is prepared by reacting ethyl hydroxyacetate with phenyl chloroformate in the presence of a base such as triethylamine or diisopropylethylamine. The reaction proceeds under mild conditions, typically in anhydrous dichloromethane or toluene, at temperatures ranging from 0 °C to room temperature.

  • Reaction Scheme:

    $$
    \text{Ethyl hydroxyacetate} + \text{Phenyl chloroformate} \xrightarrow[\text{Base}]{\text{DCM, 0°C to RT}} \text{Ethyl {[(phenoxy)carbonyl]oxy}acetate}
    $$

  • Notes:

    • The base scavenges the released HCl.
    • The reaction is monitored by TLC or HPLC to ensure completion.
    • The intermediate is purified by silica gel chromatography.

Aminolysis to Form 2-[(Phenoxycarbonyl)oxy]ethyl Acetate

The carbonate intermediate undergoes aminolysis with methylamine or other amines to yield the corresponding carbamate ester. This step is typically carried out in methanol or a methanol/tetrahydrofuran mixture at ambient temperature.

  • Example Reaction:

    $$
    \text{Ethyl {[(phenoxy)carbonyl]oxy}acetate} + \text{Methylamine} \rightarrow \text{2-[(Phenoxycarbonyl)oxy]ethyl acetate}
    $$

  • Conditions:

    • Reaction time: 1–16 hours depending on amine and temperature.
    • Purification by chromatography and recrystallization.

Alternative Synthesis via Carbonate and Piperazine Derivatives

According to patent literature, compounds structurally related to 2-[(Phenoxycarbonyl)oxy]ethyl acetate can be synthesized by reacting piperazine or homopiperazine derivatives with phenyl chloroformate-based carbonates, followed by deprotection and N-alkylation steps.

  • Key Steps:

    • Formation of protected carbamate intermediates.
    • Deprotection using acid solutions (e.g., HCl in isopropanol).
    • N-alkylation with haloalkyl phenyl ethers.
    • Final purification by chromatography.
  • Solvents and Reagents:

    • Acetonitrile or toluene as solvents.
    • Bases such as potassium carbonate or diisopropylethylamine.
    • Protective groups like tert-butyloxycarbonyl (Boc).

Representative Experimental Data

Step Compound/Intermediate Reagents & Conditions Yield & Purity Characterization
1 Ethyl {[(phenoxy)carbonyl]oxy}acetate Ethyl hydroxyacetate + phenyl chloroformate, triethylamine, DCM, 0 °C to RT ~70-90% TLC, NMR, LC-MS
2 2-[(Phenoxycarbonyl)oxy]ethyl acetate Aminolysis with methylamine, MeOH, RT, 1.5–16 h ~50-80% Melting point, 1H NMR, LC-MS
3 Piperazine carbamate derivatives Piperazine + carbonate intermediate, deprotection, N-alkylation Variable, 50-90% NMR, MS, melting point

Analytical Characterization

  • NMR Spectroscopy:
    Characteristic signals include aromatic protons from the phenoxy group (~7.0–7.5 ppm), methylene protons adjacent to oxygen (~4.0–4.5 ppm), and methyl protons of the acetate (~2.0 ppm).
  • Mass Spectrometry:
    Molecular ion peaks consistent with molecular weight ~224 Da for 2-[(Phenoxycarbonyl)oxy]ethyl acetate.
  • Melting Point:
    Typically reported in the range of 100–160 °C depending on purity and form.
  • Chromatography:
    Silica gel chromatography with mixtures of cyclohexane/ethyl acetate or dichloromethane/methanol is used for purification.

Summary of Key Research Findings

  • The synthesis requires careful control of moisture and temperature to prevent hydrolysis of reactive intermediates.
  • Use of protective groups and selective deprotection steps allows for the synthesis of derivatives with high regio- and chemoselectivity.
  • Aminolysis reactions proceed efficiently under mild conditions, enabling the introduction of various amine substituents.
  • Purification by chromatography and recrystallization yields compounds with purity >99%, confirmed by HPLC and elemental analysis.
  • The phenoxycarbonyl moiety imparts stability and reactivity useful for further synthetic transformations in pharmaceutical intermediates.

Scientific Research Applications

2-[(Phenoxycarbonyl)oxy]ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Phenoxycarbonyl)oxy]ethyl acetate involves its hydrolysis to release phenoxycarbonyl and ethyl acetate. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released phenoxycarbonyl can further undergo various biochemical reactions, depending on the biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-[(Phenoxycarbonyl)oxy]ethyl acetate with its analogs:

Compound Name Molecular Formula Key Functional Groups Notable Substituents
2-[(Phenoxycarbonyl)oxy]ethyl acetate C₁₁H₁₂O₆ Phenoxycarbonyloxy, acetate ester Phenol-derived carbonyloxy group
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate C₁₃H₁₂O₅ Coumarin (chromen-2-one), oxyacetate 6-Oxycoumarin moiety
Ethyl 2-(2-methoxyphenoxy)acetate C₁₁H₁₄O₄ Methoxyphenoxy, acetate ester 2-Methoxy substitution on benzene
2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate C₁₃H₁₂N₂O₆ Nitroquinoline, acetate ester 5-Nitro-8-oxyquinoline group
Sofalcone Intermediate* C₁₇H₂₂O₅ Acetylphenoxy, prenyloxy, acetate ester 3-Methylbut-2-en-1-yl (prenyl)

*From : Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate.

Key Observations :

  • Electron-Withdrawing Groups: The nitro group in 2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate enhances electrophilic reactivity, making it suitable for further substitution reactions .
  • Lipophilicity : The prenyl group in the Sofalcone intermediate increases hydrophobicity, favoring membrane permeability in pharmaceuticals .

Thermal and Chemical Stability

  • 2-[(Phenoxycarbonyl)oxy]ethyl Acetate Analogs: Ethoxycarbonyl-substituted ethyl propenoates (EOCP derivatives) decompose in two stages: initial breakdown at 160–350°C (residue: 2.2–25.3 wt%) and further decomposition at 500–650°C. This stability makes them viable for high-temperature polymer applications .
  • Nitroquinoline Derivatives: Likely less thermally stable due to the nitro group’s propensity for exothermic decomposition, though specific data are unavailable .

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